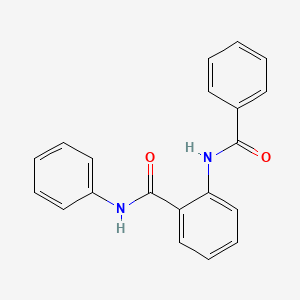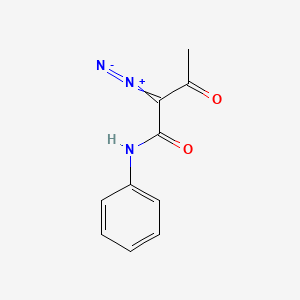
3-(m-Chlorophenyl)-5-propylrhodanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(m-Chlorophenyl)-5-propylrhodanine is an organic compound that belongs to the rhodanine family. Rhodanines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a chlorophenyl group attached to the rhodanine core, which is known to enhance its biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Chlorophenyl)-5-propylrhodanine typically involves the reaction of m-chlorobenzaldehyde with propylrhodanine in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium hydroxide
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure efficient mixing and reaction control
Purification: Crystallization or chromatography to obtain high-purity product
Quality Control: Analytical techniques such as HPLC and NMR to ensure product consistency
Análisis De Reacciones Químicas
Types of Reactions
3-(m-Chlorophenyl)-5-propylrhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Alcohols
Substitution: Substituted derivatives with various functional groups
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism by which 3-(m-Chlorophenyl)-5-propylrhodanine exerts its effects involves:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It can inhibit specific signaling pathways, leading to the suppression of cell proliferation or induction of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(p-Chlorophenyl)-5-propylrhodanine
- 3-(m-Bromophenyl)-5-propylrhodanine
- 3-(m-Fluorophenyl)-5-propylrhodanine
Uniqueness
3-(m-Chlorophenyl)-5-propylrhodanine is unique due to its specific substitution pattern, which enhances its biological activity compared to other similar compounds. The presence of the m-chlorophenyl group provides distinct electronic and steric effects, making it a valuable compound for various applications.
Propiedades
Número CAS |
23522-53-4 |
|---|---|
Fórmula molecular |
C12H12ClNOS2 |
Peso molecular |
285.8 g/mol |
Nombre IUPAC |
3-(3-chlorophenyl)-5-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H12ClNOS2/c1-2-4-10-11(15)14(12(16)17-10)9-6-3-5-8(13)7-9/h3,5-7,10H,2,4H2,1H3 |
Clave InChI |
XVOCCZZFZQZAJB-UHFFFAOYSA-N |
SMILES canónico |
CCCC1C(=O)N(C(=S)S1)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



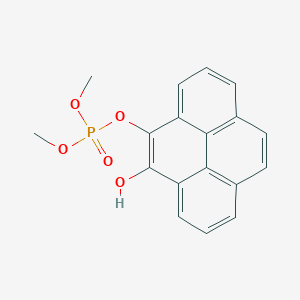
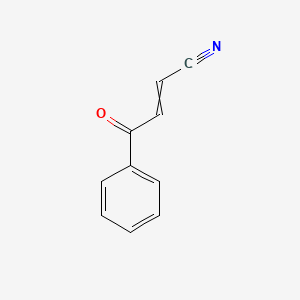
![4-Methylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14710852.png)
![[6-(Pentylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14710859.png)
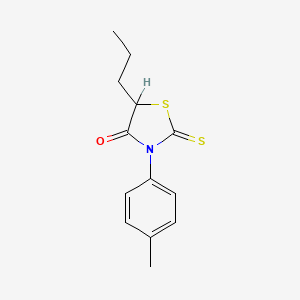
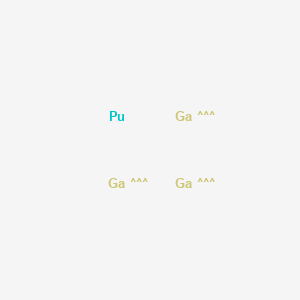
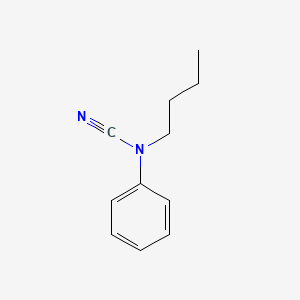
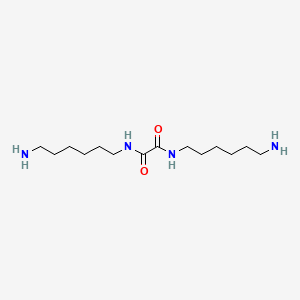
![Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]-](/img/structure/B14710891.png)
![7,8,9,10-Tetrahydrobenzo[b]cyclohepta[e]pyran-11(6H)-one](/img/structure/B14710895.png)
